2-Bromo-1-ethoxy-4-nitrobenzene

Beschreibung

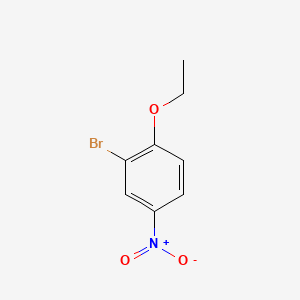

2-Bromo-1-ethoxy-4-nitrobenzene is an aromatic compound featuring a benzene ring substituted with bromine (Br), ethoxy (OCH₂CH₃), and nitro (NO₂) groups. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol . The compound is commercially available as a synthetic building block for organic chemistry, particularly in pharmaceutical and agrochemical research . Its structure positions the ethoxy group at the ortho position relative to bromine and para to the nitro group, creating distinct electronic and steric effects that influence reactivity.

Eigenschaften

IUPAC Name |

2-bromo-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJMJBJIPXARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596263 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58244-42-1 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

One common approach for synthesizing this compound includes:

Nitration of 2-Bromo-4-ethoxybenzene :

- The starting material, 2-bromo-4-ethoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

- The reaction conditions must be controlled to ensure selective nitration at the desired position on the benzene ring.

- Temperature : Typically maintained at low temperatures (0–5 °C) to minimize side reactions.

- Time : Reaction time can vary from 30 minutes to several hours depending on the desired yield and selectivity.

-

- Bromination may be performed on the nitro-substituted compound using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as aluminum chloride.

- This step introduces the bromine atom at the desired position on the aromatic ring.

Friedel-Crafts Acylation

Another method involves Friedel-Crafts acylation followed by subsequent nitration:

-

- Starting with ethoxybenzene, an acyl group is introduced using acetic anhydride and a Lewis acid catalyst.

- This forms an intermediate that can be further modified.

-

- The acylated product can then be nitrated under similar conditions as described earlier.

Summary of Reaction Steps

The following table summarizes the key steps involved in the synthesis of this compound:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Nitration | Concentrated nitric acid, sulfuric acid |

| 2 | Bromination | Bromine or NBS, aluminum chloride |

| 3 | Friedel-Crafts Acylation | Acetic anhydride, aluminum chloride |

| 4 | Nitration (if applicable) | As above |

Research Findings

Recent studies have shown that the synthesis of this compound can be optimized for higher yields and purity through careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts significantly enhances the efficiency of both nitration and bromination processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

Nucleophilic substitution: Formation of 2-hydroxy-1-ethoxy-4-nitrobenzene.

Reduction: Formation of 2-bromo-1-ethoxy-4-aminobenzene.

Oxidation: Formation of 2-bromo-1-carboxy-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-ethoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-ethoxy-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the ring and directs incoming electrophiles to the meta position relative to itself. The ethoxy group, being an electron-donating group, activates the ring towards electrophilic attack and directs electrophiles to the ortho and para positions relative to itself .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

- Nitro Group Position : In this compound, the nitro group at C4 (para to Br) strongly withdraws electrons, activating the bromine for nucleophilic aromatic substitution (SNAr). In contrast, 4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6) positions nitro at C1 (meta to ethoxy), reducing its activating effect on Br .

- Alkoxy vs. Alkyl Groups : Replacing ethoxy with methyl (as in 2-Bromo-1-methyl-4-nitrobenzene) decreases steric hindrance but reduces resonance stabilization, lowering stability in SNAr reactions .

- Fluorine Substitution : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5) exhibits enhanced reactivity due to fluorine’s electronegativity, making it more susceptible to displacement reactions .

Physicochemical Properties

- Polarity : The nitro group increases polarity, making this compound more soluble in polar solvents compared to 2-Bromo-1-ethoxy-4-methylbenzene, which lacks the nitro group .

- Thermal Stability : Methoxy-substituted analogs (e.g., 2-Bromo-1-methoxy-4-nitrobenzene) may exhibit lower thermal stability than ethoxy derivatives due to weaker resonance effects .

Biologische Aktivität

2-Bromo-1-ethoxy-4-nitrobenzene is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₈H₈BrNO₃) contains both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on a benzene ring, which influence its reactivity and biological interactions. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to produce reactive intermediates that affect cellular processes .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through electrophilic aromatic substitution mechanisms. These ROS can induce oxidative stress, leading to alterations in cell signaling pathways and gene expression. The compound's interactions with proteins and nucleic acids can modify their functions, contributing to its potential toxicity and pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to generate reactive intermediates allows it to interact with cellular components, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved in this activity .

Case Studies and Research Findings

Several studies have investigated the effects of nitrobenzene derivatives on biological systems:

- Oxidative Stress Induction : A study demonstrated that exposure to nitrobenzene compounds resulted in increased levels of ROS in cultured cells, leading to oxidative damage and apoptosis.

- Liver Toxicity : Nitrobenzene exposure has been linked to hepatic effects, including necrosis and increased bilirubin levels, as observed in case studies involving human subjects exposed to nitrobenzene . These findings highlight the potential hepatotoxicity associated with compounds like this compound.

- Methemoglobinemia Cases : Reports indicate that ingestion of nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity. This has been documented in several clinical cases where patients exhibited severe symptoms following exposure .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Q & A

Basic Questions

Q. What are the key steps for synthesizing 2-Bromo-1-ethoxy-4-nitrobenzene, and what intermediates are critical?

- Methodology :

Bromination : Start with 1-ethoxy-4-nitrobenzene. Use FeBr₃ as a catalyst and Br₂ in a non-polar solvent (e.g., CCl₄) to introduce bromine at the ortho position. Monitor reaction progress via TLC.

Purification : Recrystallize the crude product using ethanol/water mixtures to isolate this compound. Confirm purity via melting point analysis and HPLC (>98% purity recommended) .

- Intermediate : 1-Ethoxy-4-nitrobenzene must be synthesized first via nitration of 1-ethoxybenzene under controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Use ¹H NMR (CDCl₃) to identify aromatic proton splitting patterns (e.g., para-nitro groups cause deshielding). ¹³C NMR confirms the ethoxy group (δ ~60-70 ppm for OCH₂CH₃) .

- FT-IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 247 (calculated for C₈H₈BrNO₃) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid contact with reducing agents due to the nitro group’s explosive potential .

Advanced Research Questions

Q. How do the electron-withdrawing/donating substituents influence the reactivity of this compound in cross-coupling reactions?

- Electronic Effects :

- The nitro group (-NO₂) is a strong meta-directing, electron-withdrawing group, reducing electron density at the ortho bromine site. This slows oxidative addition in Suzuki-Miyaura couplings but stabilizes intermediates.

- The ethoxy group (-OCH₂CH₃) is an ortho/para-directing, electron-donating group, enhancing reactivity in nucleophilic aromatic substitution.

- Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF at 80°C for Suzuki reactions. Monitor regioselectivity via GC-MS .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

- Challenges : Low solubility in common solvents (e.g., hexane) complicates crystal growth. Twinning may occur due to planar nitro groups.

- Solutions : Use slow evaporation in DCM/hexane mixtures. Refine data with SHELXL (via Olex2) to handle twinning. Reported R-factor thresholds: <0.05 for high-resolution datasets .

Q. How can computational methods predict the compound’s behavior in photochemical reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study HOMO-LUMO gaps. The nitro group lowers the LUMO (~-1.8 eV), facilitating electron transfer in photoinduced reactions.

- TD-DFT : Simulate UV-Vis spectra to predict λmax shifts under varying solvents (e.g., acetonitrile vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.